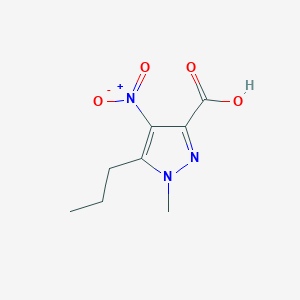

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H11N3O4. It is a yellow to orange solid that is slightly soluble in DMSO and methanol . This compound is known for its role as an intermediate in the production of various pharmaceuticals, including Sildenafil .

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out by adding a mixture of concentrated nitric acid and sulfuric acid to the starting material and heating the mixture at 100°C for 16 hours . The reaction mixture is then poured into ice water, and the resulting precipitate is collected by vacuum filtration and crystallized from acetone to obtain the final product with a yield of 79.6% .

Analyse Chemischer Reaktionen

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and alcohols. The major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid has been studied for its potential pharmacological properties:

- Antimicrobial Activity : Research indicates that this compound shows promising antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth by targeting specific cancer cell lines, highlighting the potential of this compound in cancer therapy.

| Property | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Inhibits proliferation in certain cancer cell lines |

Agrochemicals

The compound has been evaluated for its use in agrochemical formulations:

- Herbicidal Activity : Studies have demonstrated that this compound exhibits herbicidal properties, potentially providing an environmentally friendly alternative to traditional herbicides.

| Application | Effectiveness |

|---|---|

| Herbicide | Effective against a range of weed species |

Material Science

In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of novel materials:

- Polymer Additives : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

| Material Type | Enhancement |

|---|---|

| Polymers | Improved mechanical strength and thermal resistance |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Herbicidal Potential

Research conducted at an agricultural university tested the herbicidal efficacy of this compound on common weed species. The findings revealed a notable reduction in weed biomass compared to untreated controls, indicating its potential as a new herbicide formulation.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The nitro group can undergo reduction to form amino derivatives, which can interact with various molecular targets and pathways in biological systems . These interactions can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This compound lacks the nitro group, making it less reactive in certain chemical reactions.

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: This is a positional isomer with the nitro group at a different position, affecting its chemical properties and reactivity.

Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: This ester derivative has different solubility and reactivity compared to the parent carboxylic acid.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.

Biologische Aktivität

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid (CAS No. 247583-71-7) is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including relevant data, case studies, and research findings.

The compound has the molecular formula C₈H₁₁N₃O₄ and a molecular weight of 213.19 g/mol. It is characterized by a yellow to dark yellow solid appearance and has a melting point ranging from 124 to 127 °C. The structural features include a methyl group, a nitro group, and a propyl chain attached to the pyrazole ring, which may influence its biological properties.

Biological Activity Overview

Despite its structural complexity, documented research specifically addressing the biological activity of this compound remains limited. However, insights can be drawn from studies on structurally similar pyrazole derivatives that exhibit various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Potential

Recent advancements in drug design highlight the anticancer potential of pyrazole derivatives. For instance, several compounds have shown significant cytotoxic effects against various cancer cell lines:

| Compound Name | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 42.30 |

| Compound C | Hep-2 | 3.25 |

These studies suggest that modifications in the pyrazole structure can lead to enhanced potency against cancer cells .

While specific mechanisms for this compound are not well-documented, related compounds have been shown to act through various pathways:

- Inhibition of Kinases : Many pyrazoles inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies involving similar pyrazole compounds provide insight into potential activities:

- Study on Pyrazole Derivatives : A study evaluated the anticancer activity of several pyrazole derivatives against A549 lung cancer cells, revealing significant inhibition with some compounds achieving IC values as low as 0.39 µM .

- Inhibition Studies : Another investigation focused on the inhibition of Aurora-A kinase by pyrazole derivatives, with some compounds exhibiting IC values in the nanomolar range (e.g., 0.067 µM) .

Safety and Handling

Given its status as an organic compound with limited research data, standard laboratory safety practices should be adhered to when handling this compound. This includes using personal protective equipment (gloves, goggles) and working in a fume hood.

Eigenschaften

IUPAC Name |

1-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-4-5-7(11(14)15)6(8(12)13)9-10(5)2/h3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLDBZSMOABVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NN1C)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452164 | |

| Record name | 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247583-71-7 | |

| Record name | 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.